molecular formula C18H17NaO3S B8083258 sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate

sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate

Cat. No.: B8083258
M. Wt: 336.4 g/mol
InChI Key: MRTSCADIYLSZEU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the desired compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The removal of byproducts and solvents is crucial to obtain the crystalline product in approximately 90% yield .

Chemical Reactions Analysis

Types of Reactions

The compound “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

The compound “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” involves its interaction with specific molecular targets and pathways. For instance, in peptide synthesis, the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines . The proposed mechanism includes the formation of an intermediate complex that promotes the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to “sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate” include:

    Phosgene: Used in the preparation of “this compound” and has similar reactivity.

    Imidazole: A key reagent in the synthesis of “this compound” and shares structural similarities.

Uniqueness

The uniqueness of “this compound” lies in its ability to act as a versatile reagent in organic synthesis, particularly in the formation of peptide bonds. Its stability and ease of handling make it a preferred choice over other reagents like acid chlorides .

Properties

IUPAC Name

sodium;1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C8H8O3S.Na/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTSCADIYLSZEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.